molecular formula C12H12N4O2S B15106704 N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide

Cat. No.: B15106704
M. Wt: 276.32 g/mol
InChI Key: NIXFHJWEUVJTMM-UHFFFAOYSA-N
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Description

N-[(2E)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide is a 1,3,4-thiadiazole derivative characterized by a tetrahydrofuran-2-yl substituent at position 5 of the thiadiazole ring and a pyridine-4-carboxamide group at position 2. Thiadiazoles are five-membered heterocyclic compounds with two nitrogen atoms and one sulfur atom, known for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The tetrahydrofuran moiety in this compound may enhance solubility and bioavailability compared to purely aromatic substituents, while the pyridine-4-carboxamide group could contribute to target binding via hydrogen bonding interactions.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C12H12N4O2S/c17-10(8-3-5-13-6-4-8)14-12-16-15-11(19-12)9-2-1-7-18-9/h3-6,9H,1-2,7H2,(H,14,16,17)

InChI Key

NIXFHJWEUVJTMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then coupled with a pyridine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs vary in substituents, which influence their physicochemical properties and bioactivity. Below is a comparative analysis based on available

Table 1: Comparative Physicochemical Properties

Compound Name/ID Substituents Melting Point (°C) Key Functional Groups
Target Compound Tetrahydrofuran-2-yl, pyridine-4-carboxamide Not reported Thiadiazole, pyridine, tetrahydrofuran
11a () Acetyl, phenyl, chromen-2-one 214–216 Thiadiazole, coumarin, acetyl
6f () 3,4-Dimethylthieno[2,3-b]thiophene, 4-chlorophenyl, acetyl 295 Thiadiazole, chlorophenyl, nitrile
11f () Thiophene-2-carbonyl, chromen-2-one 240–242 Thiadiazole, thiophene, coumarin
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () 4-Chlorobenzylidene, 4-methylphenyl Not reported Thiadiazole, chlorophenyl

Key Observations :

  • Melting Points : Thiadiazoles with bulky or electron-withdrawing substituents (e.g., 6f in ) exhibit higher melting points (295°C) due to increased molecular rigidity and intermolecular interactions . The target compound’s tetrahydrofuran group, a flexible oxygen-containing ring, may lower its melting point compared to aromatic analogs.

Key Observations :

  • Antimicrobial Potential: The target compound’s pyridine-4-carboxamide group resembles hydrazone derivatives in , which demonstrated antimicrobial activity against multidrug-resistant pathogens .
  • Insecticidal/Fungicidal Activity : Chlorophenyl-substituted thiadiazoles () exhibit insecticidal properties, suggesting that halogenation enhances bioactivity . The absence of halogens in the target compound may limit its efficacy in this domain.

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